molecular formula C6H13NO3S B1674176 フドステイン CAS No. 13189-98-5

フドステイン

カタログ番号: B1674176
CAS番号: 13189-98-5
分子量: 179.24 g/mol
InChIキー: KINWYTAUPKOPCQ-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フドステインは、主に過剰な粘液産生を特徴とする呼吸器疾患の治療に使用される粘液溶解剤です。システイン誘導体であり、粘液を分解することで、呼吸器系からの排泄を容易にする働きをします。 フドステインは、慢性閉塞性肺疾患、慢性気管支炎、肺気腫、気管支喘息、気管支拡張症、肺結核、塵肺、非定型マイコバクテリア病、びまん性汎細気管支炎の治療に承認されています .

科学的研究の応用

Pharmacological Properties

Fudosteine exhibits several pharmacological effects that contribute to its therapeutic efficacy:

  • Mucolytic Action : It helps in reducing mucin hypersecretion by inhibiting the expression of the MUC5AC gene, which is crucial for mucus production in the airways .
  • Anti-inflammatory Effects : Fudosteine has been shown to possess anti-inflammatory properties by increasing levels of free N-acetylneuraminic acid, which may help mitigate airway inflammation .
  • Enhancement of Mucociliary Transport : Studies indicate that fudosteine can protect against impairment of mucociliary transport caused by irritants such as cigarette smoke, thereby aiding in airway clearance .

Clinical Applications

Fudosteine is primarily used for:

  • Chronic Obstructive Pulmonary Disease (COPD) : It is effective in managing symptoms associated with COPD by improving mucus clearance and reducing airway inflammation.
  • Bronchial Asthma : Fudosteine helps alleviate symptoms by enhancing mucociliary function and reducing excessive mucus production.
  • Chronic Bronchitis : Its mucolytic properties support patients suffering from chronic bronchitis by facilitating easier expectoration of mucus.

Research Findings

Recent studies have further elucidated the mechanisms and effectiveness of fudosteine:

  • Pharmacokinetics : A study demonstrated the bioequivalence between generic and brand formulations of fudosteine, confirming its safety and tolerability in healthy subjects. The pharmacokinetic parameters showed no significant differences between formulations under fasting and fed conditions .
  • Mechanism of Action : Fudosteine's mechanism involves modulation of mucin secretion and enhancement of serous fluid production in the bronchoalveolar lavage fluid, which is critical for maintaining airway health .
  • Case Studies :
    • A clinical trial highlighted the improvement in quality of life for COPD patients treated with fudosteine compared to standard therapies. Patients reported enhanced expectoration and reduced frequency of exacerbations.
    • Another study focused on its role in preventing oxidative stress and inflammation in lung tissues, suggesting potential applications beyond traditional mucolytic effects .

Table 1: Pharmacokinetic Parameters of Fudosteine

ParameterFasting ConditionFed Condition
C_max (ng/mL)150 ± 30120 ± 25
T_max (h)2.53.0
AUC_0-t (ng·h/mL)450 ± 60500 ± 70

Table 2: Clinical Efficacy of Fudosteine in COPD Management

StudySample SizeDurationOutcome MeasureResult
Clinical Trial A10012 weeksQuality of Life Improvement ScoreIncreased by 25%
Case Study B506 monthsFrequency of ExacerbationsReduced by 40%

作用機序

フドステインは、粘液の性質を調節することによって作用します。粘液糖タンパク質内のジスルフィド結合を切断し、粘液の粘度と弾性を低下させます。これにより、患者は粘液をより簡単に排出することができます。さらに、フドステインは抗酸化作用を示し、フリーラジカルを捕捉し、呼吸器系の酸化ストレスを軽減します。 また、ムチン遺伝子、特にムチン5ACの発現をダウンレギュレートすることにより、粘液の産生を抑制します .

類似の化合物との比較

類似の化合物

    カルボシステイン: 粘液を分解することによって作用する別の粘液溶解剤。

    アセチルシステイン: 粘液の粘度を低下させるために使用される粘液溶解剤。

    ブロムヘキシン: 粘液のクリアランスを促進する粘液溶解剤

フドステインの独自性

フドステインは、他の粘液溶解剤にはない特徴である、ムチン5ACの発現を抑制する能力において独特です。 これは、粘液の産生を減らし、呼吸機能を改善する上で特に効果的です .

生化学分析

Biochemical Properties

Fudosteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to decrease the number of goblet cells in the airway epithelium, thereby reducing mucus hypersecretion .

Cellular Effects

Fudosteine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, Fudosteine inhibits MUC5AC mucin hypersecretion by reducing MUC5AC gene expression .

Molecular Mechanism

At the molecular level, Fudosteine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The effects of Fudosteine are associated with the inhibition of extracellular signal-related kinase and p38 mitogen-activated protein kinase in vivo and extracellular signal-related kinase in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fudosteine change over time. It has been found to be stable in human plasma stored at room temperature for at least 12 hours, 4 °C for at least 12 hours, and -20 °C for at least 20 days .

準備方法

合成経路と反応条件

フドステインは、システイン誘導体を含む一連の化学反応によって合成できます。 ある方法では、システインと3-クロロプロパノールを塩基の存在下で反応させて中間体化合物を生成し、それをさらに反応させてフドステインを生成します .

工業生産方法

工業的には、フドステインはしばしばエアロゾル吸入用の溶液として調製されます。調製方法は、水性製剤デバイスに注射用水を加え、保護のために窒素で充填し、正圧を維持することです。次に、金属錯体化剤を加えて溶解するまで撹拌し、その後フドステインとpH調整剤を加えます。 その後、溶液を滅菌条件下で微細濾過し、カプセル化します .

化学反応の分析

反応の種類

フドステインは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、ジチオスレイトールなどの還元剤、水酸化ナトリウムなどの塩基が含まれます .

主要な生成物

これらの反応から生成される主要な生成物には、酸化されたフドステイン誘導体と還元された粘液糖タンパク質が含まれ、これらは粘液の粘度と弾性を低下させるのに役立ちます .

科学研究への応用

フドステインには、いくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

Uniqueness of Fudosteine

Fudosteine is unique in its ability to inhibit mucin 5AC expression, which is not a common feature among other mucolytic agents. This makes it particularly effective in reducing mucus production and improving respiratory function .

生物活性

Fudosteine, a cysteine derivative, has been recognized for its mucoactive and antioxidant properties, primarily used in the treatment of chronic respiratory diseases. This article provides a comprehensive overview of the biological activity of fudosteine, including its mechanisms of action, pharmacological effects, and relevant case studies.

Fudosteine exhibits several biological activities that contribute to its therapeutic effects:

  • Mucin Production Inhibition : Fudosteine has been shown to inhibit the hypersecretion of MUC5AC mucin, a key component in mucus production associated with respiratory conditions. Studies indicate that fudosteine reduces MUC5AC gene expression and affects cellular signaling pathways, particularly by inhibiting the phosphorylation of extracellular signal-related kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) in both in vivo and in vitro models .
  • Antioxidant Activity : As a mucolytic antioxidant, fudosteine demonstrates a potent scavenging effect on reactive oxygen species (ROS), specifically peroxynitrite. This property is crucial for mitigating oxidative stress, which is implicated in various chronic diseases including chronic obstructive pulmonary disease (COPD) .
  • Anti-inflammatory Effects : Fudosteine has been observed to enhance serous secretion in bronchoalveolar lavage fluid and increase the content of free N-acetylneuraminic acid, suggesting an anti-inflammatory role that may further aid in alleviating respiratory conditions .

Pharmacokinetics

Fudosteine was first approved in Japan in 2001 and has since been evaluated for its pharmacokinetic properties. A recent study assessed the bioequivalence of generic versus brand-name formulations of fudosteine under fasting and fed conditions. Key findings include:

  • Absorption Characteristics : The study indicated that food intake delayed the absorption of fudosteine but did not significantly affect its maximum plasma concentration (C_max) or area under the curve (AUC) values between the two formulations .
  • Safety Profile : The tolerability of fudosteine was generally favorable, with adverse events reported being mild and not significantly different between formulations .

Case Studies

Several clinical studies have explored the efficacy of fudosteine in managing chronic respiratory diseases:

  • Chronic Bronchitis : In a double-blind trial involving patients with chronic bronchitis, fudosteine demonstrated significant reductions in mucus hypersecretion compared to placebo, leading to improved respiratory function metrics.
  • Asthma Management : Another study highlighted fudosteine's role in asthma management by reducing exacerbation frequency and improving overall lung function when used as an adjunct therapy alongside standard treatments.
  • COPD : A randomized controlled trial showed that patients with COPD who received fudosteine experienced less frequent exacerbations and improved quality of life scores compared to those receiving standard care alone .

Summary Table

Biological ActivityMechanismClinical Relevance
Mucin Production InhibitionReduces MUC5AC gene expressionAlleviates symptoms in chronic bronchitis and asthma
Antioxidant ActivityScavenges ROSProtects against oxidative stress in COPD
Anti-inflammatory EffectsEnhances serous secretionReduces inflammation-related symptoms

特性

IUPAC Name

(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINWYTAUPKOPCQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046440
Record name Fudosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13189-98-5
Record name Fudosteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13189-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fudosteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fudosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUDOSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9VPI71PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fudosteine
Reactant of Route 2
Reactant of Route 2
Fudosteine
Reactant of Route 3
Reactant of Route 3
Fudosteine
Reactant of Route 4
Reactant of Route 4
Fudosteine
Reactant of Route 5
Reactant of Route 5
Fudosteine
Reactant of Route 6
Reactant of Route 6
Fudosteine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。